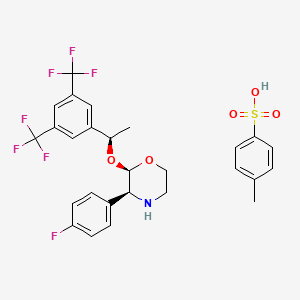

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate

描述

This compound (CAS 200000-59-5, molecular formula C₂₇H₂₆F₇NO₅S, molecular weight 609.55) is a morpholine derivative functionalized with trifluoromethylphenyl, fluorophenyl, and 4-methylbenzenesulfonate (tosylate) groups. It is synthesized as a key intermediate in the production of neurokinin-1 (NK1) receptor antagonists, such as aprepitant, a drug used to prevent chemotherapy-induced nausea and vomiting . The compound’s stereochemistry [(2R,3S)-configuration] and salt form (tosylate) are critical for its physicochemical stability and downstream pharmaceutical applications. Storage requires an inert atmosphere at 2–8°C to prevent degradation, and it carries hazard warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory tract irritation .

属性

IUPAC Name |

(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F7NO2.C7H8O3S/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,8-11,17-18,28H,6-7H2,1H3;2-5H,1H3,(H,8,9,10)/t11-,17+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSDKFVTNMLFGV-YNXGUESPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469085 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200000-59-5 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate typically involves multiple steps, including the formation of the morpholine ring, introduction of the fluorophenyl and trifluoromethylphenyl groups, and the final sulfonation step. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for continuous production under controlled conditions, reducing the risk of side reactions and improving overall yield.

化学反应分析

Types of Reactions

(2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学研究应用

Anti-emetic Properties

One of the primary applications of this compound is in the field of anti-emetics. It acts as a selective antagonist for neurokinin-1 (NK1) receptors, which are involved in the vomiting reflex. This makes it particularly useful in managing nausea and vomiting associated with chemotherapy and surgery.

Pain Management

Research indicates that neurokinin antagonists can also play a role in pain management. By blocking NK1 receptors, the compound may help alleviate pain and improve quality of life for patients suffering from chronic pain conditions.

Psychiatric Disorders

There is emerging evidence suggesting that neurokinin receptor antagonists can influence mood and anxiety disorders. The modulation of neurokinin pathways may offer new avenues for treating conditions such as depression and anxiety.

Case Study 1: Aprepitant in Chemotherapy-Induced Nausea

Aprepitant, a drug closely related to the compound , has been extensively studied for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). Clinical trials have demonstrated that patients receiving Aprepitant alongside standard anti-emetic regimens experience significantly reduced episodes of nausea compared to those receiving placebo .

Case Study 2: Neurokinin Antagonists in Pain Management

A study published in the Journal of Pain Research explored the effects of NK1 receptor antagonists on chronic pain models. Results indicated that these compounds significantly reduced pain scores and improved functional outcomes in patients with neuropathic pain . This suggests that similar compounds like (2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate could have analogous benefits.

作用机制

The mechanism of action of (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups can enhance its binding affinity and selectivity, leading to specific biological effects. The morpholine ring may also play a role in modulating its activity by influencing its overall conformation and stability.

相似化合物的比较

Comparison with Similar Compounds

The compound is structurally and functionally related to several analogs, differing primarily in counterion substitutions, stereochemistry, and additional functional groups. Below is a detailed comparison:

Structural and Physicochemical Comparison

Stereochemical Variations

- The (2R,3S)-configuration in the target compound and its hydrochloride analog is essential for maintaining the structural integrity required for downstream reactions to aprepitant .

- Aprepitant’s (R,R,R)-stereochemistry optimizes receptor binding, whereas stereoisomers like (S,R,S)-aprepitant (CAS MM3251.02) show reduced activity, underscoring the importance of chirality in drug design .

生物活性

The compound (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine 4-methylbenzenesulfonate represents a significant advancement in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by a morpholine ring, which is known for its versatile biological properties. The presence of trifluoromethyl and fluorophenyl groups enhances its lipophilicity and metabolic stability, making it an effective candidate for drug development.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity to these targets, while the morpholine structure contributes to its overall efficacy.

Key Mechanisms:

- Enzyme Inhibition : The morpholine moiety has been shown to inhibit various enzymes by binding to their active sites. This interaction can modulate enzymatic activity crucial for disease progression.

- Receptor Modulation : The compound may act as a ligand for certain receptors involved in signaling pathways associated with cancer and inflammation.

Biological Activities

Research indicates that morpholine derivatives exhibit a range of biological activities:

- Anticancer Activity : Studies have demonstrated that morpholine derivatives can inhibit cell proliferation in various cancer cell lines (e.g., HCT-116, MCF-7) through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : Morpholine compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of morpholine derivatives on human cancer cell lines. Results indicated that certain substitutions on the morpholine ring significantly enhanced anticancer potency compared to standard treatments .

- Enzyme Inhibition : Research highlighted the role of morpholine derivatives as selective COX-2 inhibitors, providing insights into their potential use as anti-inflammatory agents without the gastrointestinal side effects associated with traditional NSAIDs .

Data Tables

常见问题

Basic: What are the critical intermediates in the synthesis of this compound, and how are they characterized?

Answer:

Key intermediates include:

- (2R)-4-Benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one (CAS: 287930-75-0), synthesized via stereoselective alkylation and oxidation steps .

- Morpholine derivatives with 3,5-bis(trifluoromethyl)phenyl and 4-fluorophenyl substituents, formed through regioselective ring-opening reactions .

Characterization methods:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm stereochemistry and substituent positions .

- Chiral HPLC (e.g., using amylose-based columns) to validate enantiomeric purity .

- Mass spectrometry (HRMS) for molecular weight confirmation .

Advanced: How can stereochemical challenges during synthesis be resolved, particularly for the (2R,3S) and (R)-ethoxy configurations?

Answer:

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) to enforce stereoselectivity during etherification and morpholine ring formation .

- Dynamic resolution : Employ kinetic resolution via enzymatic hydrolysis (e.g., lipases) for racemic intermediates .

- X-ray crystallography : Resolve ambiguities in stereochemical assignments by analyzing single-crystal structures of intermediates .

Basic: What analytical techniques are essential for validating the purity and structure of the final compound?

Answer:

- HPLC-DAD/UV : Quantify impurities using reverse-phase C18 columns (e.g., 0.1% trifluoroacetic acid in acetonitrile/water gradients) .

- ¹⁹F NMR : Detect trifluoromethyl group environments (δ -60 to -65 ppm) to confirm substituent integrity .

- Thermogravimetric analysis (TGA) : Assess hygroscopicity and thermal stability of the 4-methylbenzenesulfonate counterion .

Advanced: How can researchers profile and mitigate enantiomeric impurities in this compound?

Answer:

- Chiral stationary phases (CSPs) : Use polysaccharide-based columns (Chiralpak IA/IB) with heptane/ethanol mobile phases to separate enantiomers .

- Circular dichroism (CD) : Correlate optical activity with enantiomeric excess (ee) for batches showing >98% ee .

- Crystallization-induced diastereomer resolution : Introduce diastereomeric salts (e.g., with tartaric acid) to remove minor enantiomers .

Basic: What role do the 3,5-bis(trifluoromethyl)phenyl and 4-fluorophenyl groups play in the compound’s physicochemical properties?

Answer:

- Lipophilicity : Trifluoromethyl groups enhance logP values, improving membrane permeability (measured via shake-flask method) .

- Electron-withdrawing effects : Fluorine substituents stabilize the morpholine ring against oxidative degradation (verified via accelerated stability studies) .

- Crystal packing : Bulky substituents influence solubility; co-solvents (e.g., PEG-400) are often required for in vitro assays .

Advanced: How can computational modeling optimize reaction conditions for scale-up synthesis?

Answer:

- Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., etherification or sulfonate salt formation) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction yields .

- QSPR models : Predict regioselectivity in morpholine ring functionalization using Hammett σ constants .

Basic: How should researchers address conflicting spectral data during structural elucidation?

Answer:

- Multi-nuclear NMR : Cross-validate ¹H-¹³C HSQC and HMBC correlations to resolve ambiguities in substituent positions .

- Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments in crowded spectral regions .

- Comparative analysis : Benchmark against published spectra of structurally related aprepitant intermediates .

Advanced: What strategies are effective for synthesizing isotopically labeled analogs (e.g., ¹³C, ¹⁵N) of this compound?

Answer:

- Isotope-enriched precursors : Use ¹³C-labeled 4-fluorobenzaldehyde or ¹⁵N-morpholine in early synthesis steps .

- Post-synthetic modification : Introduce deuterium via Pd/C-catalyzed H/D exchange at benzylic positions .

- Radiotracer synthesis : Incorporate ¹⁸F via nucleophilic aromatic substitution for PET imaging studies (requires anhydrous K¹⁸F) .

Basic: How is the 4-methylbenzenesulfonate counterion critical to the compound’s stability?

Answer:

- Salt formation : Enhances crystallinity and reduces hygroscopicity (confirmed via powder XRD and dynamic vapor sorption) .

- pH-dependent solubility : The sulfonate group improves aqueous solubility at physiological pH (tested in PBS buffers) .

- Counterion exchange studies : Compare stability with other salts (e.g., hydrochloride) under stress conditions (40°C/75% RH) .

Advanced: What mechanistic insights explain side reactions during morpholine ring closure?

Answer:

- Nucleophilic ring-opening : Competing pathways (e.g., SN2 vs. SN1) lead to diastereomeric byproducts; control via low-temperature conditions (-20°C) .

- Epoxide intermediates : Traces of unreacted epoxides can undergo hydrolysis; monitor via LC-MS and quench with aqueous NaHCO3 .

- Metal contamination : Trace Fe³⁺/Al³⁺ catalyze undesired rearrangements; use chelating resins during workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。